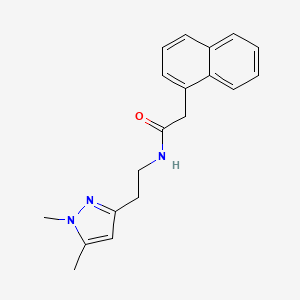![molecular formula C16H12ClN5O2S2 B2671969 N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351622-40-6](/img/structure/B2671969.png)
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
カタログ番号 B2671969
CAS番号:
1351622-40-6
分子量: 405.88
InChIキー: BQEMYEQDDPAWKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It is related to 5-Chlorothiophene-2-carbonyl chloride , which is a chemical intermediate often used in organic synthesis and small molecule drug synthesis .
Synthesis Analysis
The synthesis of related compounds involves the use of 5-chloro-thiophene-2-carboxylic acid, which is refluxed with thionyl chloride and N,N-dimethyl-formamide in dichloromethane for 16 hours . This process likely forms part of the synthesis pathway for the compound .Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name and related compounds. For instance, 5-chloro-1H-1lambda3-thiophene-2-carbonyl chloride, a related compound, has the Inchi Code: 1S/C5H3Cl2OS/c6-4-2-1-3 (9-4)5 (7)8/h1-2,9H .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions, particularly hydrolysis and esterification . These reactions are important in the determination of 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, in the drug rivaroxaban (RIVA) drug substance .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 5-Chlorothiophene-2-carbonyl chloride have been reported. It has a melting point of 44°C, a boiling point of 122-127°C/16Torr, a density of 1.50, and a refractive index of 1.6040-1.6080 .科学的研究の応用
Synthesis and Biological Activities
- Novel N-arylpyrazole-containing enaminones were synthesized, with certain compounds showing cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil. These compounds also demonstrated antimicrobial activity, suggesting potential for antitumor and antimicrobial applications (S. Riyadh, 2011).
- 1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems were synthesized, with some exhibiting significant coronary vasodilating and antihypertensive activities. This highlights the potential for cardiovascular applications (Y. Sato et al., 1980).
- Synthesis of new thiazole and pyrazole derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety led to compounds with promising antimicrobial activities, indicating their potential as antimicrobial agents (M. Gouda et al., 2010).
- Research on thienopyrimidine derivatives showcased pronounced antimicrobial activity, further supporting the relevance of such compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Synthetic Methodologies and Chemical Transformations
- Studies on the synthesis of pyridine and fused pyridine derivatives containing the benzofuran moiety have expanded the toolbox for creating heterocyclic compounds with potential pharmaceutical applications (A. Abdelhamid et al., 2012).
- The development of novel synthesis pathways for thiazolo[5,4-d]pyrimidines and their derivatives has opened avenues for exploring these compounds' biological activities and potential applications in drug discovery (A. El-Dean, 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(5-chlorothiophene-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2S2/c17-13-2-1-11(25-13)15(24)22-6-3-9-12(8-22)26-16(20-9)21-14(23)10-7-18-4-5-19-10/h1-2,4-5,7H,3,6,8H2,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEMYEQDDPAWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

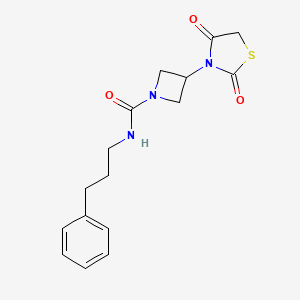
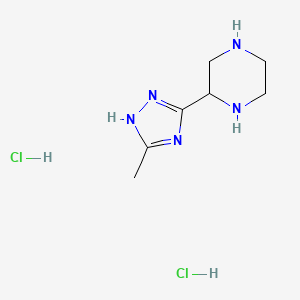
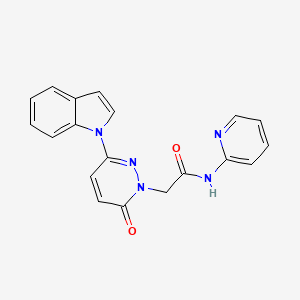
![1-benzyl-3-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2671896.png)
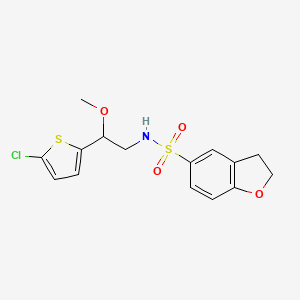
![6-hydroxy-N-(2-methylbenzo[d]thiazol-5-yl)pyrimidine-4-carboxamide](/img/structure/B2671899.png)
![[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2671902.png)
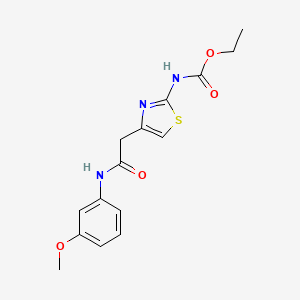
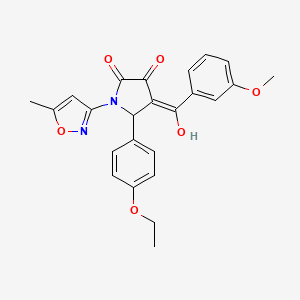
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2671905.png)
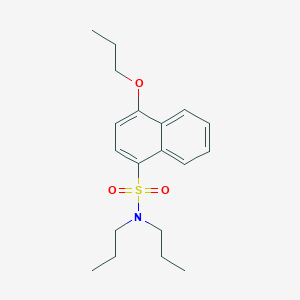
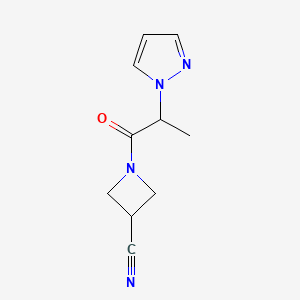
![4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2671908.png)
